2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This specific compound features a naphthylmethyl sulfanyl group and a phenyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the condensation reactions of suitable precursors. The quinazolinone derivatives are often derived from anthranilic acid or its derivatives, which are widely available in chemical supply catalogs.
This compound is classified as a quinazolinone, which is a type of heterocyclic compound characterized by a fused benzene and pyrimidine ring structure. Quinazolinones have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
The synthesis of 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves several key steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized by infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity of the final product .
The molecular formula for this compound is , with a molecular weight of approximately 312.39 g/mol.
The compound can undergo various chemical reactions, including:
Reactions are typically conducted under controlled conditions using solvents like dimethyl sulfoxide or ethanol, and monitored through chromatographic techniques .
The mechanism of action for 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is not fully elucidated but is believed to involve:
In vitro studies have shown that similar compounds exhibit significant inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .
Relevant data from studies indicate that modifications to the quinazolinone core can significantly affect both solubility and biological activity .
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone has potential applications in:
The 4(3H)-quinazolinone scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure comprising a benzene ring condensed with a pyrimidin-4(3H)-one ring. This core exhibits tautomeric behavior, existing in equilibrium between 4-hydroxyquinazoline and 4-keto-3,4-dihydroquinazoline (4(3H)-quinazolinone) forms, which enhances its versatility in molecular recognition [2] [5]. The non-equivalent nitrogen atoms (N1 and N3) and polarized C4=O group create distinct electronic environments that facilitate diverse non-covalent interactions with biological targets. Over 200 natural products contain this scaffold, including febrifugine (antimalarial), vasicinone (bronchodilator), and tryptanthrin (anti-inflammatory), underscoring its evolutionary optimization for bioactivity [5]. Synthetic derivatives leverage this inherent bioactivity, with the scaffold serving as a bioisostere for phthalazinone in FDA-approved PARP inhibitors like olaparib, enabling targeted cancer therapies [8]. The planar structure permits π-stacking interactions in enzyme binding pockets, while substituents at C2, N3, and C6/C7 positions provide three-dimensional vectors for modulating potency, selectivity, and pharmacokinetic properties [5] [6].
Quinazolinone chemistry originated in 1869 when Griess synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens—initially misnamed "bicyanoamido benzoyl" [6]. Gabriel established the first definitive quinazoline synthesis in 1903 via alkaline potassium ferricyanide oxidation of 3,4-dihydroquinazoline [2]. The seminal Niementowski synthesis (1905) enabled practical access to 4(3H)-quinazolinones by condensing anthranilic acid derivatives with formamide or acetamide under thermal conditions (125–130°C), forming water as the sole byproduct [2] [6]. Mid-20th century innovations included Grimmel-Guinther-Morgan's phosphorous trichloride-mediated cyclization of anthranilic acids with amines (1946) and Bartel's one-pot synthesis using chlorosulfonyl isocyanate (2009) [2]. Contemporary strategies emphasize green chemistry, exemplified by microwave-assisted Niementowski reactions, ionic liquid-mediated cyclizations ([BMIm]BF₄/I₂), and aqueous micellar catalysis using triethanolamine/NaCl—reducing reaction times from hours to minutes while improving yields from 65% to >90% [2] [6]. This evolution reflects a paradigm shift toward sustainable derivatization of this privileged scaffold.
The bioactivity of 4(3H)-quinazolinones is exquisitely sensitive to substitutions at C2 and N3. The N3-position typically anchors aromatic or aliphatic groups that influence pharmacokinetics and target specificity. For example, 3-phenyl substitution enhances DNA intercalation capacity in anticancer derivatives, while bulky naphthyl groups improve kinase binding [7]. Introduction of electron-withdrawing groups (e.g., 4-bromophenyl at N3) augments antiproliferative effects by promoting hydrogen bonding with EGFR kinase domains [4]. The C2-position serves as a critical modification site:
Table 1: Bioactivity Modulation by Quinazolinone Substituents
Position | Substituent Type | Biological Impact | Example Derivative |
---|---|---|---|
N3 | Phenyl | Enhanced DNA intercalation & kinase inhibition | 3-Phenyl-4(3H)-quinazolinone [7] |
N3 | 4-Bromophenyl | Improved EGFR binding via halogen bonds | 3-(4-Bromophenyl)-2-[(naphthylmethyl)sulfanyl]quinazolinone [4] |
C2 | (1-Naphthylmethyl)sulfanyl | Increased hydrophobic pocket penetration in PARP10/EGFR | Target compound [1] |
C2 | Bromomethyl | Electrophilic handle for synthesizing acetohydrazide anticancer agents | 2-(Bromomethyl)-3-phenylquinazolinone [9] |
The synergistic effect of 2-sulfanyl and 3-aryl groups creates a "molecular synergy"—exemplified by 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone—where the phenyl group enables π-stacking while the naphthylsulfanyl moiety engages in allosteric hydrophobic interactions, collectively enhancing target affinity [1] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1